2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one

Fragment-based drug discovery Lead optimization Medicinal chemistry

2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one (CAS 2098123-28-3) is a synthetic spirocyclic amide featuring a 6-oxa-2-azaspiro[4.5]decane core with a 2-chlorobutanoyl substituent. It belongs to a broader class of oxa-azaspiro derivatives under active investigation as PI3Kδ inhibitors and other therapeutic candidates.

Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
CAS No. 2098123-28-3
Cat. No. B1477238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one
CAS2098123-28-3
Molecular FormulaC12H20ClNO2
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCC2(C1)CCCCO2)Cl
InChIInChI=1S/C12H20ClNO2/c1-2-10(13)11(15)14-7-6-12(9-14)5-3-4-8-16-12/h10H,2-9H2,1H3
InChIKeyYMRFCPMSPJDHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one: A Spirocyclic Chloro-Ketone Building Block for Medicinal Chemistry & Fragment-Based Discovery


2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one (CAS 2098123-28-3) is a synthetic spirocyclic amide featuring a 6-oxa-2-azaspiro[4.5]decane core with a 2-chlorobutanoyl substituent. It belongs to a broader class of oxa-azaspiro derivatives under active investigation as PI3Kδ inhibitors and other therapeutic candidates [1]. The compound serves primarily as a versatile building block, with the chloro-ketone moiety enabling further functionalization via nucleophilic displacement or reduction, while the spirocyclic scaffold introduces conformational constraint. Its molecular formula is C₁₂H₂₀ClNO₂, with a molecular weight of 245.74 g/mol and standard vendor purity of 95% .

Why 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one Cannot Be Assumed Equivalent to Its Shorter-Chain Analogs


In-class 6-oxa-2-azaspiro[4.5]decane acyl chlorides share a common scaffold but differ critically in the length of the N-acyl substituent. The ethanone (C10, CAS 2090265-29-3) and propanone (C11, CAS 2098090-74-3) analogs present distinct steric profiles and lipophilicities compared to the butanone (C12) target compound [1]. These differences directly impact binding pocket occupancy in medicinal chemistry programs targeting defined PI3Kδ or other enzyme sub-pockets, as well as physicochemical properties such as LogP and aqueous solubility that govern pharmacokinetic behavior [1]. Generic replacement of the target compound with a shorter-chain analog without experimental verification therefore risks altering both potency and ADME properties in lead optimization campaigns.

Quantitative Differential Evidence for 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one Versus Key Analogs


Molecular Weight & Atom Count Differentiation as a Determinant of Fragment Elaboration Potential

The butanone target compound possesses a molecular weight of 245.74 g/mol (C12H20ClNO2), which is 14.02 g/mol heavier than the propanone analog (231.72 g/mol, C11H18ClNO2) and 28.05 g/mol heavier than the ethanone analog (217.69 g/mol, C10H16ClNO2) . This incremental mass reflects an additional methylene unit in the acyl chain, providing a larger fragment for structure-activity relationship (SAR) studies. In fragment-based drug discovery, molecular weight differences of this magnitude are significant for controlling ligand efficiency metrics and for probing deeper hydrophobic pockets in target proteins.

Fragment-based drug discovery Lead optimization Medicinal chemistry

Chromatographic Retention Time Shift as a Proxy for Lipophilicity Increase Relative to Shorter Analogs

Under reversed-phase HPLC conditions standardized across the vendor's quality control platform, the butanone target compound elutes later than the propanone analog, consistent with its higher calculated LogP. While absolute LogP values are not disclosed, the retention time shift reflects the incremental lipophilicity conferred by the extended alkyl chain . In medicinal chemistry, a LogP increase of approximately 0.5 units per methylene group is a well-established rule-of-thumb; thus, the butanone derivative is expected to be approximately 1.0 LogP unit more lipophilic than the ethanone analog [1]. This difference can critically affect membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity LogP ADME prediction HPLC

Vendor-Certified Purity Benchmarking Against Analogs for Procurement Decision-Making

Commercially available quantities of the butanone target compound are offered at a purity of 95% by HPLC (Xiyuan-Bio) , while the propanone analog is available at 98% purity (Bidepharm) , and the ethanone analog is listed at 95% purity . The target compound's 95% purity is sufficient for most medicinal chemistry applications, but the 3% lower purity relative to the propanone analog may necessitate additional purification for sensitive biophysical assays. Notably, the propanone analog's higher purity may reflect a more optimized synthetic route, potentially influencing cost-per-gram and procurement decisions.

Chemical procurement Purity specification Quality control Building blocks

Synthetic Utility: Chloro-Ketone Reactivity Profile vs. Non-Chlorinated Spirocyclic Amides

The 2-chlorobutanoyl substituent in the target compound provides a reactive electrophilic handle not present in the non-chlorinated parent 6-oxa-2-azaspiro[4.5]decane scaffold [1]. This alpha-chloro ketone moiety can undergo nucleophilic substitution with a wide range of amines, alcohols, and thiols, enabling rapid diversification into libraries of amides, ethers, and thioethers. By contrast, the unsubstituted 6-oxa-2-azaspiro[4.5]decane (CAS 86423-15-6) requires de novo functionalization at the nitrogen center, typically involving additional synthetic steps [2]. The chlorine atom also serves as a useful IR and X-ray crystallography marker, facilitating reaction monitoring and structural confirmation.

Synthetic chemistry Functional group interconversion Medicinal chemistry building blocks

Limited High-Strength Differential Evidence Notification

No head-to-head biological activity comparison between 2-chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one and its ethanone or propanone analogs has been published in the peer-reviewed literature or patent documents as of the search date. Consequently, claims regarding differential potency, selectivity, or in vivo efficacy cannot be made. Furthermore, no experimental LogP, solubility, stability, or ADME data are publicly available for this compound [1]. The differential evidence presented in this guide relies on calculated physicochemical properties, vendor purity data, and class-level inferences. Procurement decisions requiring biological activity data must rely on prospective experimental evaluation.

Data gap Procurement caution Experimental verification

Optimal Application Scenarios for 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one Based on Quantitative Evidence


Fragment Elaboration in PI3Kδ or Related Kinase Drug Discovery Programs Requiring Methylene Scanning

When a medicinal chemistry campaign targeting PI3Kδ or a similar kinase requires systematic exploration of a hydrophobic pocket adjacent to the hinge-binding region, the butanone analog provides a +14 Da mass increment over the propanone version and a +28 Da increment over the ethanone version [1]. This enables a methylene scan without altering the spirocyclic core, allowing structure-activity relationship (SAR) teams to assess the pocket's tolerance for increased lipophilicity and steric bulk. The class-level LogP estimate suggests approximately a 1.0-unit increase relative to the ethanone scaffold, which can be leveraged to fine-tune membrane permeability and metabolic stability [2].

Covalent Probe Design via Chloro-Ketone Electrophilic Warhead

The alpha-chloro ketone moiety of the target compound serves as a reactive electrophile capable of forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) on target proteins [3]. This makes it suitable for developing covalent chemical probes or irreversible inhibitors, provided that the target of interest contains an appropriately positioned nucleophile. The spirocyclic scaffold provides conformational constraints that can pre-organize the warhead for optimal reactivity, potentially reducing off-target labeling compared to flexible-chain chloro-ketone probes. Synthetic accessibility is straightforward via N-acylation of the parent amine with 2-chlorobutyryl chloride [3].

Library Synthesis for Spirocyclic Compound Collections in High-Throughput Screening

The compound's 95% vendor purity and chloro-ketone reactivity make it suitable as a core scaffold for generating diverse spirocyclic libraries via parallel amination or etherification reactions [4]. While the 3% lower purity compared to the propanone analog may require acceptance of minor impurity carry-through in high-throughput screening (HTS), the elimination of a functional group installation step accelerates library production timelines [4]. Procurement of multi-gram quantities enables the synthesis of 96-well plate format libraries for phenotypic or target-based HTS campaigns.

Crystallography Bait for Fragment-Based Lead Discovery Targeting Novel Proteins

The chlorine atom in the target compound provides anomalous scattering for X-ray crystallography, facilitating unambiguous electron density assignment in protein-ligand co-crystal structures [5]. In fragment-based drug discovery (FBDD) campaigns, the butanone chain length offers a distinct binding pose compared to shorter analogs, potentially accessing unique sub-pockets. The spirocyclic scaffold's rigidity reduces entropic penalties upon binding, improving the likelihood of obtaining high-resolution co-crystals suitable for structure-guided optimization [5]. Users should note that 95% purity may require purification prior to soaking experiments to avoid crystal quality degradation.

Quote Request

Request a Quote for 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.